molecular formula C18H19N3O3S2 B2434791 N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide CAS No. 868216-66-4

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B2434791
CAS No.: 868216-66-4
M. Wt: 389.49
InChI Key: YRCFBKDRZBJSDA-UHFFFAOYSA-N
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Description

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzylsulfanyl group, a dihydroimidazole ring, and a sulfonylphenylacetamide moiety.

Scientific Research Applications

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

The synthesis of N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves multiple steps, typically starting with the preparation of the dihydroimidazole ring. This can be achieved through the reaction of appropriate imidazole precursors under controlled conditions. The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the sulfonylphenylacetamide moiety is attached through a series of coupling reactions .

Chemical Reactions Analysis

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the sulfonyl group.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Mechanism of Action

The mechanism of action of N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group is believed to play a crucial role in modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The dihydroimidazole ring may also contribute to the compound’s biological activity by stabilizing reactive intermediates and facilitating electron transfer reactions.

Comparison with Similar Compounds

N-(4-{[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide can be compared with other similar compounds, such as:

    N-[4-[(2-nitrophenyl)sulfonyl]phenyl]acetamide: This compound has a nitrophenyl group instead of a benzylsulfanyl group, which affects its reactivity and biological activity.

    N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The presence of a methylsulfanyl group instead of a benzylsulfanyl group results in different chemical and biological properties.

    N-[4-[(2-phenylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide: The phenylsulfanyl group provides different steric and electronic effects compared to the benzylsulfanyl group.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-[(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-14(22)20-16-7-9-17(10-8-16)26(23,24)21-12-11-19-18(21)25-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCFBKDRZBJSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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